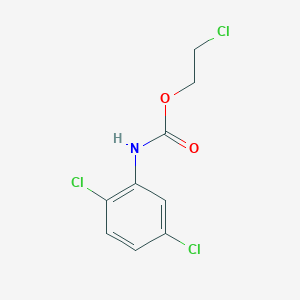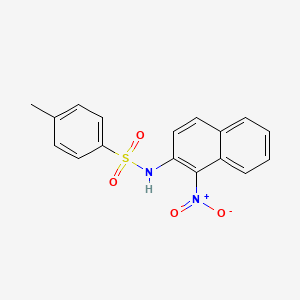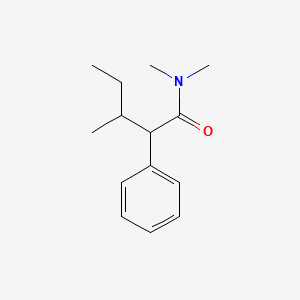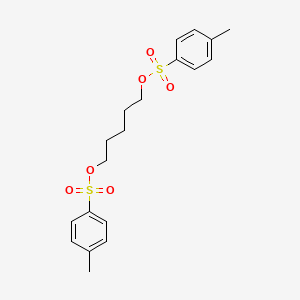
3H-2,1-Benzoxamercurol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-2,1-Benzoxamercurol-3-one is a chemical compound with the molecular formula C7H4HgO2. It is known for its unique structure, which includes a benzoxazole ring fused with a mercurial group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-2,1-Benzoxamercurol-3-one typically involves the reaction of benzoxazole derivatives with mercuric acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: Benzoxazole derivatives and mercuric acetate.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain pure this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and solvent flow rates. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
3H-2,1-Benzoxamercurol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state compounds.
Substitution: The mercurial group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide derivatives, while reduction can produce mercurous compounds .
Applications De Recherche Scientifique
3H-2,1-Benzoxamercurol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of specialized chemicals and materials
Mécanisme D'action
The mechanism of action of 3H-2,1-Benzoxamercurol-3-one involves its interaction with molecular targets such as enzymes and receptors. The mercurial group plays a crucial role in binding to these targets, leading to the modulation of biochemical pathways. This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3H-2,1-Benzoxazole: Lacks the mercurial group but shares the benzoxazole ring structure.
Mercuric Acetate: Contains the mercurial group but lacks the benzoxazole ring.
Benzoxazole Derivatives: Various derivatives with different functional groups attached to the benzoxazole ring
Uniqueness
3H-2,1-Benzoxamercurol-3-one is unique due to the presence of both the benzoxazole ring and the mercurial group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
5722-59-8 |
|---|---|
Formule moléculaire |
C7H4HgO2 |
Poids moléculaire |
320.70 g/mol |
Nom IUPAC |
8-oxa-7-mercurabicyclo[4.3.0]nona-1,3,5-trien-9-one |
InChI |
InChI=1S/C7H5O2.Hg/c8-7(9)6-4-2-1-3-5-6;/h1-4H,(H,8,9);/q;+1/p-1 |
Clé InChI |
JCGVOERJBIIKCF-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)O[Hg]2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11957745.png)


![2-{[(3-Phenylpentan-2-yl)oxy]carbonyl}benzoic acid](/img/structure/B11957778.png)




![3-Butyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione](/img/structure/B11957833.png)





